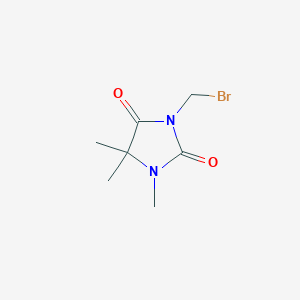

3-Bromomethyl-1,5,5-trimethylhydantoin

Übersicht

Beschreibung

3-Bromomethyl-1,5,5-trimethylhydantoin is a versatile chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of hydantoin, characterized by the presence of a bromomethyl group attached to the nitrogen atom in the hydantoin ring. This compound is widely used in organic synthesis, polymer chemistry, and medicinal chemistry due to its reactivity and stability .

Biochemische Analyse

Biochemical Properties

3-Bromomethyl-1,5,5-trimethylhydantoin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of selective inhibitors of hepatitis C virus NS3 serine protease and selective angiotensin II AT2 receptor agonists . These interactions are crucial for its application in medicinal chemistry, where it acts as a reactant for the synthesis of various bioactive compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the stereoselective addition of imides to alkynes, which can impact cellular processes at the molecular level . These effects are essential for understanding its role in cellular biology and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reactant in Z-selective hydroamidation of terminal alkynes with secondary amides and imides . This reaction mechanism highlights its role in modifying enzyme activity and influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can have different biochemical activities . Understanding these temporal effects is crucial for its application in long-term experiments and therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, its role as a selective inhibitor of hepatitis C virus NS3 serine protease is dose-dependent, with higher doses potentially leading to toxicity . These dosage effects are essential for determining its therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it is used in the synthesis of N-chlorohydantoins, which are involved in metabolic reactions . Understanding these pathways is crucial for elucidating its role in metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is distributed to specific cellular compartments where it exerts its biochemical effects . These interactions are essential for understanding its pharmacokinetics and biodistribution.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-1,5,5-trimethylhydantoin typically involves the bromination of 1,5,5-trimethylhydantoin. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with the addition of a base like sodium hydroxide to facilitate the bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromomethyl-1,5,5-trimethylhydantoin undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form a wide range of derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding brominated derivatives.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of hydantoin derivatives with different functional groups

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed:

- Substituted hydantoins with various functional groups.

- Brominated derivatives with enhanced reactivity.

- Reduced hydantoin derivatives with modified properties .

Wissenschaftliche Forschungsanwendungen

3-Bromomethyl-1,5,5-trimethylhydantoin finds extensive use in scientific research across multiple disciplines:

Chemistry: Utilized as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.

Industry: Used in the production of polymers, resins, and other industrial materials due to its reactivity and stability .

Wirkmechanismus

The mechanism of action of 3-Bromomethyl-1,5,5-trimethylhydantoin involves its ability to act as a brominating agent. The bromomethyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. This reactivity is attributed to the electrophilic nature of the bromomethyl group, which readily reacts with nucleophiles .

Vergleich Mit ähnlichen Verbindungen

1,3-Dibromo-5,5-dimethylhydantoin: Another brominated hydantoin derivative with similar reactivity but different substitution patterns.

1,5,5-Trimethylhydantoin: The parent compound without the bromomethyl group, used as a precursor in the synthesis of 3-Bromomethyl-1,5,5-trimethylhydantoin

Uniqueness: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Biologische Aktivität

3-Bromomethyl-1,5,5-trimethylhydantoin is a halogenated hydantoin derivative that has garnered interest due to its biological activity, particularly in the context of its applications as a disinfectant and biocide. This compound is structurally related to other hydantoins, such as 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), which has been extensively studied for its efficacy in water treatment and potential toxicological effects.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₅H₆BrN₂O₂

- Molecular Weight : 195.02 g/mol

- Solubility : Sparingly soluble in water; soluble in organic solvents like acetone.

The compound releases hypobromous acid upon hydrolysis, which contributes to its biocidal activity against various pathogens.

The biological activity of this compound primarily stems from its ability to release bromine species that act as oxidizing agents. The mechanism can be summarized as follows:

-

Reaction with Water :

This reaction produces hypobromous acid (HOBr), which is a potent oxidizing agent.

-

Disinfection Process :

- HOBr oxidizes organic matter and microbial cells.

- The reaction leads to the formation of bromide ions and dead pathogens:

Case Study: Zebrafish Embryo Toxicity

A significant study investigated the developmental toxicity of this compound using zebrafish embryos. The findings revealed:

- Developmental Malformations : Exposure to concentrations of 4 mg/L resulted in malformations such as edema and axial defects.

- Lethal Concentration : The 50% lethal concentration (LC50) was determined to be approximately 8.10 mg/L after 96 hours.

- Histopathological Changes : Notable changes included hyperplasia of gill epithelium and increased catalase activity indicating oxidative stress .

Comparative Toxicity Data

| Parameter | Value (mg/L) |

|---|---|

| No Observable Effect Level | 0.5 |

| LC50 (96h) | 8.10 |

| Inhibitory Concentration | 7.37 |

Applications in Water Treatment

This compound is utilized extensively in water treatment processes due to its effectiveness against a wide range of microorganisms. Its biocidal properties make it suitable for:

- Swimming Pool Disinfection

- Cooling Towers

- Wastewater Treatment

The compound's ability to release both bromine and chlorine enhances its efficacy as a disinfectant .

Eigenschaften

IUPAC Name |

3-(bromomethyl)-1,5,5-trimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-8)6(12)9(7)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDOFXVZYMKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448881 | |

| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159135-61-2 | |

| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.